Cas no 1020489-58-0 (methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate)
methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate
- Z1066519898
- AKOS024497039
- methyl 4,5-dimethyl-2-[(1-methylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate
- F5094-0337
- 1020489-58-0
- methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate
- XJSSNMORCTWTCF-UHFFFAOYSA-N
-
- Inchi: 1S/C13H15N3O3S/c1-7-8(2)20-12(10(7)13(18)19-4)14-11(17)9-5-6-16(3)15-9/h5-6H,1-4H3,(H,14,17)
- InChI Key: XJSSNMORCTWTCF-UHFFFAOYSA-N
- SMILES: C1(NC(C2C=CN(C)N=2)=O)SC(C)=C(C)C=1C(OC)=O
Computed Properties
- Exact Mass: 293.08341252g/mol
- Monoisotopic Mass: 293.08341252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 393
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 102Ų
methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5094-0337-2μmol |
methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
1020489-58-0 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5094-0337-5μmol |
methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
1020489-58-0 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5094-0337-10μmol |
methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
1020489-58-0 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5094-0337-20μmol |
methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
1020489-58-0 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5094-0337-1mg |
methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
1020489-58-0 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5094-0337-2mg |
methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
1020489-58-0 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5094-0337-3mg |
methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
1020489-58-0 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5094-0337-4mg |
methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
1020489-58-0 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5094-0337-5mg |
methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
1020489-58-0 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5094-0337-10mg |
methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate |
1020489-58-0 | 10mg |
$79.0 | 2023-09-10 |
methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate Related Literature
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate
Exploring the Potential of Methyl 4,5-Dimethyl-2-(1-Methyl-1H-Pyrazole-3-Amido)Thiophene-3-Carboxylate (CAS No. 1020489-58-0)
Methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate, identified by the CAS number 1020489-58-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a thiophene ring with substituents that confer both electronic and steric properties. The presence of a pyrazole amide group further enhances its potential for various applications, particularly in the development of advanced materials and pharmaceuticals.
The thiophene ring in this compound plays a crucial role in its electronic properties. Thiophene, a five-membered heterocyclic aromatic compound, is known for its conjugated π-system, which contributes to its stability and reactivity. The substitution pattern on the thiophene ring—specifically the methyl groups at positions 4 and 5—adds steric bulk, which can influence the compound's solubility and intermolecular interactions. This steric hindrance can be advantageous in designing molecules with specific physical and chemical properties.
The pyrazole amide group attached to the thiophene ring introduces additional functionality. Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is known for its ability to act as a hydrogen bond donor or acceptor. The amide group further enhances this capability, making the compound potentially useful in applications where hydrogen bonding is critical, such as in drug design or as a component in supramolecular assemblies.
Recent studies have highlighted the potential of methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate in the field of optoelectronics. Researchers have explored its use as a building block for constructing organic semiconductors, where its conjugated system and functional groups can contribute to charge transport properties. Additionally, the compound has shown promise in bio-related applications, such as acting as a ligand in metalloenzyme mimics or as a component in bioconjugates.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired purity of the final product. Recent advancements in catalytic methods have made it possible to synthesize this compound with higher efficiency and selectivity.
The application of methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate extends beyond traditional chemical uses. Its unique structure makes it a candidate for use in nanotechnology, where it can serve as a precursor for nanoparticles or self-assembling structures. Furthermore, its compatibility with various functionalization techniques makes it versatile for integration into more complex molecular systems.
From an environmental standpoint, researchers are increasingly focusing on the sustainability aspects of synthesizing such compounds. Efforts are being made to develop greener synthesis routes that minimize waste and reduce energy consumption. This aligns with broader trends toward sustainable chemistry practices across industries.
In conclusion, methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate (CAS No. 1020489-58-0) is a multifaceted compound with applications spanning organic electronics, drug discovery, and materials science. Its unique combination of structural features positions it as a valuable tool for researchers seeking to develop innovative solutions across diverse fields.
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